4-(2-Aminoethyl)-1-benzylpiperidin-4-ol
Overview
Description
4-(2-Aminoethyl)-1-benzylpiperidin-4-ol is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s structure includes a benzyl group attached to the piperidine ring and an aminoethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol typically involves the reaction of benzyl chloride with piperidine, followed by the introduction of the aminoethyl group. One common method includes:
Benzylation of Piperidine: Piperidine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperidine.
Introduction of Aminoethyl Group: The N-benzylpiperidine is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-1-benzylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different substituents replacing the benzyl group.
Scientific Research Applications
4-(2-Aminoethyl)-1-benzylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol involves its interaction with specific molecular targets. It is known to modulate trace amine-associated receptor 1 (TAAR1), which plays a role in neurotransmitter regulation. The compound’s binding to TAAR1 can influence dopamine and serotonin levels, impacting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide
- 4-(2-Aminoethyl)benzenesulfonamide
- 4-(2-Aminoethyl)morpholine
Uniqueness
4-(2-Aminoethyl)-1-benzylpiperidin-4-ol is unique due to its specific structural features, such as the benzyl group and the aminoethyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to modulate TAAR1 sets it apart from other piperidine derivatives, making it a valuable compound for research in neuropharmacology.
Properties
IUPAC Name |
4-(2-aminoethyl)-1-benzylpiperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-9-6-14(17)7-10-16(11-8-14)12-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXOSLOZUNLMBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCN)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.